molecular formula C19H17N3O4S2 B2736838 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 893972-53-7

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2736838
CAS No.: 893972-53-7
M. Wt: 415.48
InChI Key: UKWDGUUDCVSCEI-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a combination of an imidazo[2,1-b]thiazole ring and a benzo[b][1,4]dioxine moiety. The imidazo[2,1-b]thiazole structure is known for its biological significance, particularly in antimicrobial and anticancer activities. The sulfonamide group enhances the compound's pharmacological properties by potentially increasing its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing imidazo[2,1-b]thiazole have demonstrated significant antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : The presence of the benzo[b][1,4]dioxine moiety may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cell proliferation in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. This inhibition can lead to reduced cell viability and increased apoptosis rates.
  • Receptor Interaction : The compound may interact with specific receptors or protein targets within cells, modulating signaling pathways that control cell growth and survival.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of related compounds using various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. Flow cytometry assays confirmed that these compounds induced apoptosis in a concentration-dependent manner .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against various bacterial strains. The compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on these scaffolds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideContains imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial activity
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structure; different heterocyclic compositionAnticancer properties
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineContains chlorinated pyrimidine; distinct pharmacophoreAnticancer activity

The unique combination of an imidazo[2,1-b]thiazole with a benzo[b][1,4]dioxine structure suggests enhanced biological activity compared to other compounds listed above.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-5,10-12,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWDGUUDCVSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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